molecular formula C23H31N5O B6905772 N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide

N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B6905772
M. Wt: 393.5 g/mol
InChI Key: FVBVTPQMUIOFGJ-UHFFFAOYSA-N
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Description

N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that features a combination of cyclohexyl, phenyl, pyrazine, and piperazine moieties

Properties

IUPAC Name

N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c29-22(18-27-13-15-28(16-14-27)21-17-24-11-12-25-21)26-19-23(9-5-2-6-10-23)20-7-3-1-4-8-20/h1,3-4,7-8,11-12,17H,2,5-6,9-10,13-16,18-19H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVTPQMUIOFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CN2CCN(CC2)C3=NC=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with pyrazine derivatives . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine and piperazine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-phenylcyclohexyl)methyl]-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide is unique due to its combination of cyclohexyl, phenyl, pyrazine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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